molecular formula C25H20F3N3O3S2 B4302297 N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B4302297
M. Wt: 531.6 g/mol
InChI Key: TZWYREZJARGQSL-UHFFFAOYSA-N
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Description

N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves multiple steps, starting with the preparation of the benzothiazole core. The general synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Thioacetylation: The 6-ethoxy-1,3-benzothiazole is then reacted with thioacetic acid to introduce the thioacetyl group.

    Amidation: The thioacetylated benzothiazole is further reacted with 2-aminophenyl-4-(trifluoromethyl)benzamide under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium and bases like sodium hydroxide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its unique structure, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, while the benzothiazole core may facilitate interactions with aromatic residues in proteins. The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE can be compared with other benzothiazole derivatives, such as:

    6-ethoxy-1,3-benzothiazole: Lacks the thioacetyl and trifluoromethyl groups, making it less reactive and less specific in its interactions.

    4-(trifluoromethyl)benzamide: Lacks the benzothiazole core, reducing its potential for aromatic interactions and biological activity.

    2-aminophenyl-4-(trifluoromethyl)benzamide: Lacks the thioacetyl group, which may affect its reactivity and binding properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components or simpler derivatives.

Properties

IUPAC Name

N-[2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O3S2/c1-2-34-17-11-12-20-21(13-17)36-24(31-20)35-14-22(32)29-18-5-3-4-6-19(18)30-23(33)15-7-9-16(10-8-15)25(26,27)28/h3-13H,2,14H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWYREZJARGQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE

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